molecular formula C7H6ClN3O3 B14600053 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide CAS No. 60524-27-8

2-Chloro-6-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14600053
CAS No.: 60524-27-8
M. Wt: 215.59 g/mol
InChI Key: ZNWYWNYYHQPBPT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring, along with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-Chloro-6-methylpyridine followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine to form the carboxamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-Chloro-6-methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Chloro-5-methyl-3-nitropyridine: Similar structure but lacks the carboxamide group.

    2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of a methyl group.

    2-Chloro-3-methyl-5-nitropyridine: Differently substituted on the pyridine ring.

Uniqueness: 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can enhance its binding affinity to biological targets and increase its potential as a pharmaceutical intermediate .

Properties

CAS No.

60524-27-8

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H6ClN3O3/c1-3-5(11(13)14)2-4(7(9)12)6(8)10-3/h2H,1H3,(H2,9,12)

InChI Key

ZNWYWNYYHQPBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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